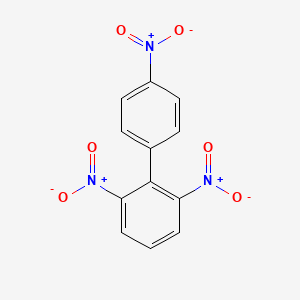
1,1'-Biphenyl, 2,4',6-trinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,4’,6-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
准备方法
The synthesis of 1,1’-Biphenyl, 2,4’,6-trinitro- typically involves nitration reactions. The process begins with biphenyl, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4’, and 6 positions on the biphenyl ring.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
1,1’-Biphenyl, 2,4’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents for these reactions include sodium methoxide or potassium hydroxide.
Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a variety of substituted biphenyl compounds.
科学研究应用
1,1’-Biphenyl, 2,4’,6-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 1,1’-Biphenyl, 2,4’,6-trinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.
相似化合物的比较
1,1’-Biphenyl, 2,4’,6-trinitro- can be compared with other nitro-substituted biphenyl compounds, such as:
1,1’-Biphenyl, 2,4,6-trichloro-: This compound has chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
2,4,6-Trinitrotoluene (TNT): While structurally different, TNT shares the presence of three nitro groups, making it highly explosive. In contrast, 1,1’-Biphenyl, 2,4’,6-trinitro- is less explosive and more stable.
Picric Acid (2,4,6-Trinitrophenol): Similar to TNT, picric acid is another nitro-substituted aromatic compound with explosive properties. it has a phenol group instead of a biphenyl structure.
The uniqueness of 1,1’-Biphenyl, 2,4’,6-trinitro- lies in its biphenyl core and the specific positioning of the nitro groups, which confer distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
22001-00-9 |
|---|---|
分子式 |
C12H7N3O6 |
分子量 |
289.20 g/mol |
IUPAC 名称 |
1,3-dinitro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-4-8(5-7-9)12-10(14(18)19)2-1-3-11(12)15(20)21/h1-7H |
InChI 键 |
ZIAXQDGZKOVDIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


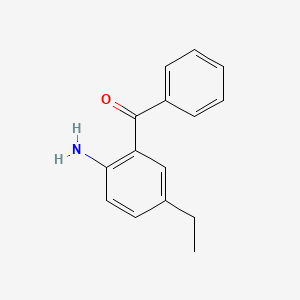
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
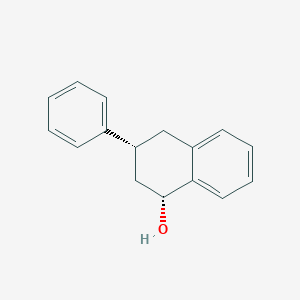
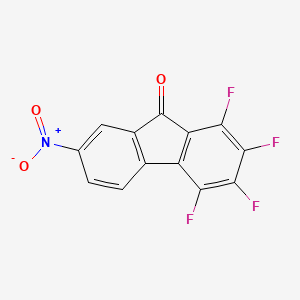
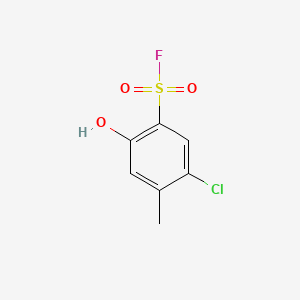
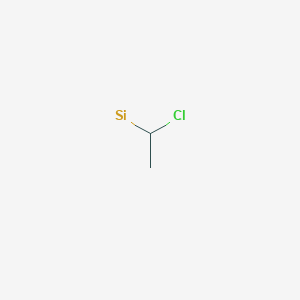
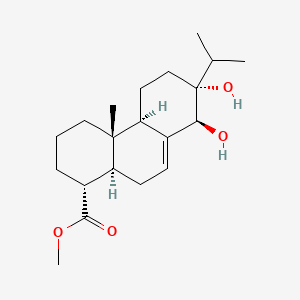

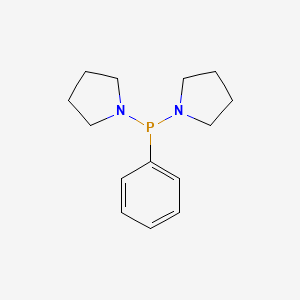
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
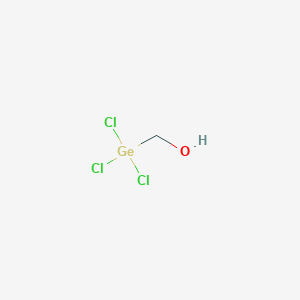
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
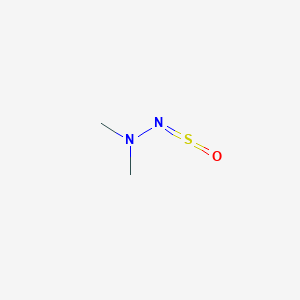
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
